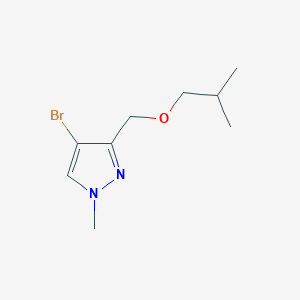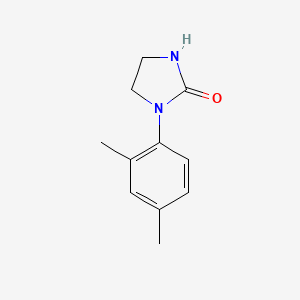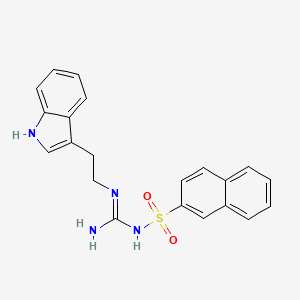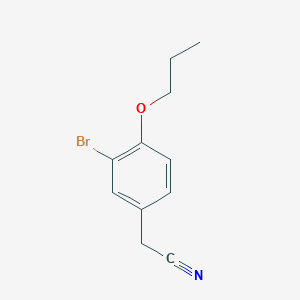
4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a pyrazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole is not fully understood. However, it has been shown to have inhibitory effects on certain enzymes such as cyclooxygenase-2 and 5-lipoxygenase. These enzymes play a role in the inflammatory response and the production of prostaglandins and leukotrienes, respectively. Therefore, 4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole may have potential anti-inflammatory effects.
Biochemical and Physiological Effects:
4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole has been shown to have various biochemical and physiological effects. This compound has been shown to have inhibitory effects on certain enzymes, as previously mentioned. Additionally, this compound has been shown to have potential cytotoxic effects on cancer cells, which may make it a potential candidate for the development of new cancer treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole in lab experiments is its potential inhibitory effects on certain enzymes. This may make it a useful tool for studying the role of these enzymes in various biological processes. Additionally, this compound has been shown to have potential cytotoxic effects on cancer cells, which may make it a useful tool for studying the mechanisms of cancer cell death.
One of the limitations of using 4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on cancer cells, but it may also have cytotoxic effects on normal cells. Therefore, caution must be taken when using this compound in lab experiments.
Orientations Futures
There are several future directions for the study of 4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole. One potential direction is the development of new drugs based on this compound. Additionally, this compound may be studied further for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease. Furthermore, the mechanism of action of this compound may be studied further to gain a better understanding of its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole has been achieved through various methods. One of the most commonly used methods involves the reaction of 4-bromo-3-nitropyrazole with isobutyl alcohol in the presence of a catalyst such as potassium carbonate. The resulting product is then reduced using hydrogen gas and a palladium catalyst to yield 4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole.
Applications De Recherche Scientifique
4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole has been studied for its potential applications in scientific research. This compound has been shown to have inhibitory effects on certain enzymes and has been studied for its potential use in the development of new drugs. Additionally, this compound has been studied for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
4-bromo-1-methyl-3-(2-methylpropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2O/c1-7(2)5-13-6-9-8(10)4-12(3)11-9/h4,7H,5-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHPCGAKHARYSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2536305.png)
![[4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-acetic acid](/img/structure/B2536306.png)






![2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2536316.png)
![6-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one;hydrochloride](/img/structure/B2536318.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2536322.png)

